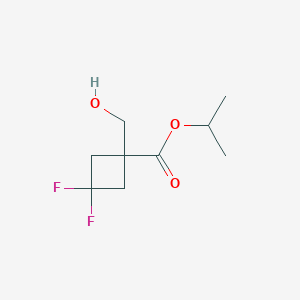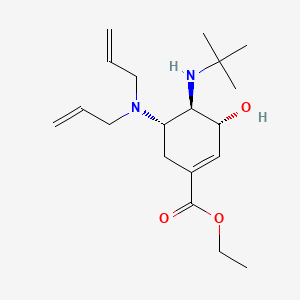
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that contains both thiadiazole and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with 2-bromoacetylthiophene under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole or thiophene rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiol or thioether derivatives.
科学的研究の応用
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-phenylethan-1-one
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(furan-2-yl)ethan-1-one
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(pyridin-2-yl)ethan-1-one
Uniqueness
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of both thiadiazole and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making the compound versatile for various applications. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain chemical reactions, as well as unique biological activities.
特性
分子式 |
C8H6N2OS3 |
|---|---|
分子量 |
242.3 g/mol |
IUPAC名 |
2-(1,3,4-thiadiazol-2-ylsulfanyl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C8H6N2OS3/c11-6(7-2-1-3-12-7)4-13-8-10-9-5-14-8/h1-3,5H,4H2 |
InChIキー |
XMQAYSMOSONXDX-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)CSC2=NN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


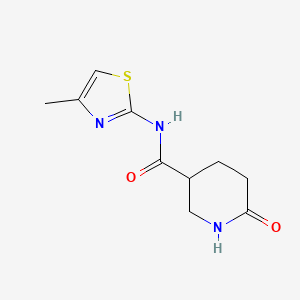
![1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14898692.png)
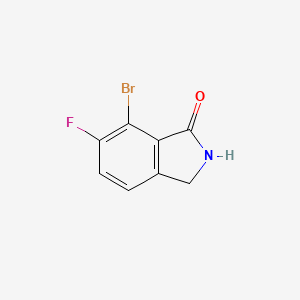

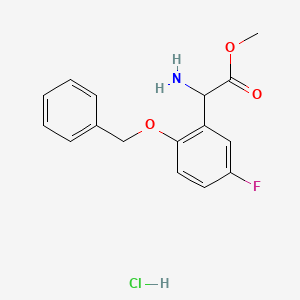
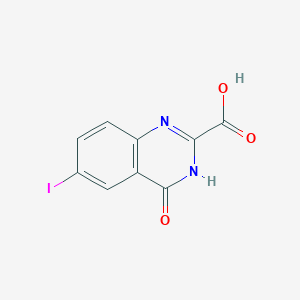
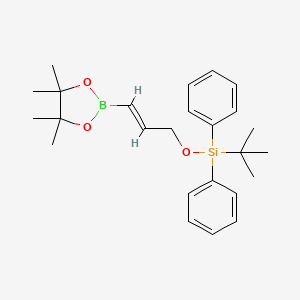

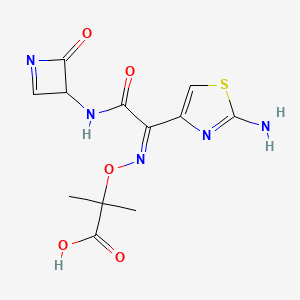

![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
